N-(4-chlorobenzyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
Description
N-[(4-CHLOROPHENYL)METHYL]-2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
Molecular Formula |
C17H14ClFN4O2 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H14ClFN4O2/c18-12-3-1-11(2-4-12)9-20-17(25)16-15(10-24)21-23(22-16)14-7-5-13(19)6-8-14/h1-8,24H,9-10H2,(H,20,25) |
InChI Key |
MROLEVIWTVEERW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of Substituents: The chlorophenyl and fluorophenyl groups are introduced through substitution reactions, often using halogenated aromatic compounds and suitable nucleophiles.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, which can be achieved using formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenated compounds and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-BROMOPHENYL)METHYL]-2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- N-[(4-METHOXYPHENYL)METHYL]-2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the specific combination of chlorophenyl, fluorophenyl, and hydroxymethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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